molecular formula C14H21ClN2O3 B1406523 2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride CAS No. 1215513-92-0

2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride

Cat. No.: B1406523
CAS No.: 1215513-92-0
M. Wt: 300.78 g/mol
InChI Key: NKXNQZHXAPBNGG-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its potential therapeutic applications, particularly in enhancing the anticancer activity of other drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride typically involves the reaction of 2-hydroxybenzoic acid with 3-morpholin-4-ylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-keto-N-(3-morpholin-4-ylpropyl)benzamide.

    Reduction: Formation of 2-hydroxy-N-(3-morpholin-4-ylpropyl)benzylamine.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in enhancing the efficacy of anticancer drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to enhance the anticancer activity of other drugs by modulating cellular pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but it is thought to interact with key proteins and enzymes involved in these processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(3-piperidin-4-ylpropyl)benzamide hydrochloride
  • 2-Hydroxy-N-(3-pyrrolidin-4-ylpropyl)benzamide hydrochloride

Uniqueness

2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and bioavailability, making it a valuable compound in drug development and other scientific research applications.

Properties

IUPAC Name

2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c17-13-5-2-1-4-12(13)14(18)15-6-3-7-16-8-10-19-11-9-16;/h1-2,4-5,17H,3,6-11H2,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXNQZHXAPBNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=CC=C2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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